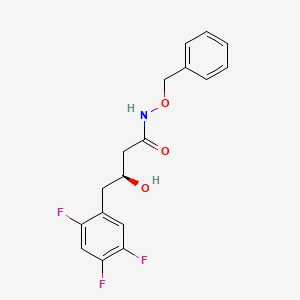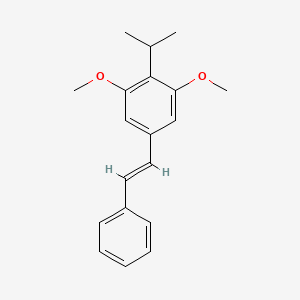![molecular formula C13H10N4O5 B11829740 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acids are chemical compounds that, in aqueous solutions, release hydrogen ions (H⁺). They are characterized by their sour taste, ability to turn blue litmus paper red, and their reactivity with metals and bases to form salts. Acids play a crucial role in various chemical processes and are classified into organic and inorganic acids. Examples include hydrochloric acid, sulfuric acid, and acetic acid .
准备方法
Synthetic Routes and Reaction Conditions
Direct Combination of Elements: Some acids, like hydrogen chloride, are prepared by the direct combination of hydrogen and chlorine under specific conditions.
Oxidation of Alkylbenzenes: Carboxylic acids can be synthesized by oxidizing alkylbenzenes using potassium permanganate (KMnO₄).
Hydrolysis of Nitriles: Carboxylic acids can also be prepared by hydrolyzing nitriles in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: This involves reacting a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield a carboxylic acid.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: Acids can undergo oxidation reactions.
Reduction: Acids like nitric acid can be reduced to form nitrogen oxides.
Substitution: Organic acids can undergo substitution reactions, such as the halogenation of acetic acid to form chloroacetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Platinum (Pt), palladium (Pd).
Major Products
Oxidation: Sulfur trioxide (SO₃), nitrogen oxides (NOₓ).
Reduction: Ammonia (NH₃), nitrogen gas (N₂).
Substitution: Chloroacetic acid, bromoacetic acid.
科学研究应用
Acids have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, such as esterification and polymerization.
Biology: Play a role in metabolic pathways and enzyme functions.
Medicine: Used in pharmaceuticals for drug formulation and as active ingredients.
Industry: Employed in the production of fertilizers, explosives, and dyes.
作用机制
Acids exert their effects through various mechanisms:
Proton Donation: Acids donate protons (H⁺) to other molecules, which can alter the structure and reactivity of the recipient molecule.
Catalysis: Acids can act as catalysts by providing protons that facilitate chemical reactions.
Molecular Targets: Acids can target specific molecules, such as enzymes, and modify their activity.
相似化合物的比较
Acids can be compared with bases, which are compounds that accept protons. Here are some key differences:
pH Levels: Acids have a pH less than 7, while bases have a pH greater than 7.
Chemical Behavior: Acids donate protons, whereas bases accept protons.
Reactivity: Acids react with metals to produce hydrogen gas, while bases react with acids to form water and salts.
Similar Compounds
属性
分子式 |
C13H10N4O5 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC 名称 |
4-[(7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)8-1-3-9(4-2-8)15-10-5-6-12(17(20)21)16-11(10)7-14-22-16/h1-7,14-15H,(H,18,19) |
InChI 键 |
KFSBHNDNYCTZON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
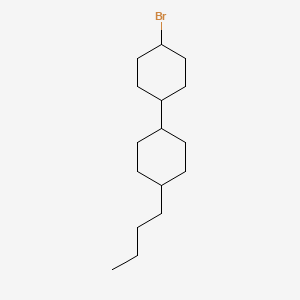
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)
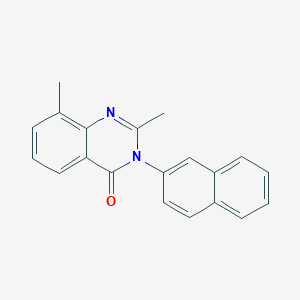
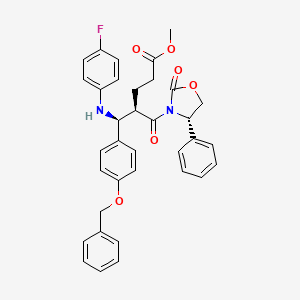
![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)
![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
